molecular formula C10H10O3 B192822 6-Hydroxy-5-methoxy-1-indanone CAS No. 90843-62-2

6-Hydroxy-5-methoxy-1-indanone

Cat. No.: B192822
CAS No.: 90843-62-2
M. Wt: 178.18 g/mol
InChI Key: FEUMSMHGLKFCLZ-UHFFFAOYSA-N
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Description

6-Hydroxy-5-methoxy-1-indanone is an organic compound with the molecular formula C10H10O3 It is a derivative of indanone, characterized by the presence of hydroxy and methoxy groups on the indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-methoxy-1-indanone typically involves the functionalization of the indanone core. One common method is the alkylation of 5-hydroxy-1-indanone or 6-hydroxy-1-indanone with methoxy-substituted alkyl halides under basic conditions . Another approach involves the reaction of 3-chloropropionyl chloride with 2,6-dibromophenol to yield 2,6-dibromophenyl 3-chloropropionate, which can be further processed to obtain the desired indanone derivative .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-5-methoxy-1-indanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group in the indanone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Formation of 6-methoxy-5-oxo-1-indanone.

    Reduction: Formation of 6-hydroxy-5-methoxy-1-indanol.

    Substitution: Various substituted indanone derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

Role as a Building Block:
6-Hydroxy-5-methoxy-1-indanone serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of tetracyclic ketones, which are essential for the total syntheses of biologically active compounds such as (±)-frondosin C and (±)-8-epi-frondosin C.

Annulation Reactions:
The compound is involved in annulation processes that utilize 1-indanones to create fused and spirocyclic frameworks. These frameworks are important for developing various bioactive molecules.

Pharmaceutical Development

Anticancer Activity:
Research indicates that derivatives of this compound can act as potent inhibitors of checkpoint kinase 1 (CHK1), a critical protein in DNA damage response pathways. By inhibiting CHK1, these derivatives disrupt cancer cell growth by preventing effective DNA repair mechanisms, thereby promoting apoptosis in cancerous cells .

Synthesis of Bioactive Molecules:
The compound is also utilized in synthesizing various bioactive molecules, including 1,4-dihydroindeno[1,2-c]pyrazoles, which have shown promise as CHK1 inhibitors. This application highlights its potential role in developing new therapeutic agents targeting cancer and other diseases.

Biological Studies

Antimicrobial Properties:
this compound has been investigated for its antimicrobial properties. Interaction studies focus on its effects against various biological targets, which are crucial for understanding its mechanisms of action and potential therapeutic applications.

Mechanism of Action:
The compound's derivatives exhibit biological activities that may involve interactions with specific receptors or enzymes, influencing pathways related to cell growth and survival. This aspect is vital for exploring its potential use in treating various diseases .

Research Findings and Case Studies

Several studies have documented the synthesis and biological evaluation of derivatives of this compound:

StudyFindings
Investigated the synthesis of 1-indanone derivatives with significant inhibitory activity against cholinesterases and amyloid beta aggregation.
Reported on the design and evaluation of novel indanone derivatives as ligands for misfolded proteins, showcasing their potential in neurodegenerative disease research.

These findings emphasize the compound's versatility and importance in ongoing research within medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-methoxy-1-indanone is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups may play a role in binding to these targets, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

    5-Methoxy-1-indanone: Similar structure but lacks the hydroxy group.

    6-Hydroxy-1-indanone: Similar structure but lacks the methoxy group.

    5-Hydroxy-1-indanone: Similar structure but lacks the methoxy group.

Uniqueness: 6-Hydroxy-5-methoxy-1-indanone is unique due to the presence of both hydroxy and methoxy groups on the indanone core.

Biological Activity

Overview

6-Hydroxy-5-methoxy-1-indanone is an organic compound belonging to the indanone class, characterized by the presence of both hydroxy and methoxy functional groups. This unique structure contributes to its diverse biological activities, which have been the focus of various research studies. The compound has shown potential in several therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.

This compound is believed to exert its biological effects through interactions with multiple biological targets. The mechanism of action involves:

  • Target Interactions : The compound can interact with adrenergic receptors and other biomolecules, influencing signaling pathways and cellular functions.
  • Biochemical Pathways : It has been associated with various biological activities, including antiviral, antibacterial, and anticancer effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have demonstrated its potential efficacy against various cancer cell lines. For instance, derivatives of indanones have shown inhibition of cancer cell proliferation and induction of apoptosis in breast cancer models .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial effects, showing activity against several bacterial strains. This suggests its potential as a lead compound for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Evidence suggests that this compound may modulate inflammatory pathways, potentially reducing inflammation in various models .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Anticancer Studies : In vitro studies reported that compounds derived from indanones exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating effective inhibition of cell growth .
  • Antimicrobial Evaluation : A study assessing the antibacterial properties revealed that this compound displayed notable activity against Gram-positive bacteria, suggesting its potential application in treating bacterial infections.
  • Anti-inflammatory Research : Experimental models demonstrated that the compound could reduce pro-inflammatory cytokine levels, indicating its role in modulating inflammatory responses .

Data Table: Biological Activities of this compound

Biological ActivityEffectiveness (IC50 or equivalent)Reference
Anticancer (Breast)IC50 = 14.8 nM
Antibacterial (Gram+)Moderate activity
Anti-inflammatorySignificant reduction in cytokines

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-Hydroxy-5-methoxy-1-indanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound can be adapted from protocols for structurally similar indanones. For example:

  • Cyclization of substituted phenylpropionic acid derivatives : Acid-catalyzed cyclization (e.g., using H₂SO₄) is a common method for indanone formation, as seen in the synthesis of 6,7-dichloro-5-methoxy-1-indanone .
  • Selective functionalization : Nitration or bromination of precursor indanones (e.g., 6-methoxy-1-indanone) followed by hydroxylation at the 5-position could be explored. Nitration conditions (e.g., HNO₃ in acetic acid) must be optimized to avoid over-oxidation, as demonstrated in the synthesis of nitro-substituted indanones .
  • Yield optimization : Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, hexane/EtOAc gradients).

Q. How can NMR spectroscopy distinguish between positional isomers (e.g., 5-methoxy vs. 7-methoxy substitution) in indanone derivatives?

  • Methodological Answer :

  • ¹H NMR : Methoxy groups (δ ~3.8–4.0 ppm) exhibit distinct coupling patterns based on their position. For example, in 7-methoxy-1-indanone, the methoxy proton signal integrates as a singlet due to symmetry, while 5-methoxy substitution may split adjacent aromatic protons .
  • ¹³C NMR : Carbon chemical shifts for carbonyl (C1, δ ~205–210 ppm) and methoxy-bearing carbons (C5 or C7, δ ~55–60 ppm) provide positional confirmation .
  • 2D techniques : HSQC and HMBC correlations resolve ambiguities in complex mixtures .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH stability : Test aqueous solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via UV-Vis (λmax ~270 nm for indanones) or HPLC. Hydroxyl groups may undergo oxidation at high pH .
  • Thermal stability : Use TGA/DSC to identify decomposition temperatures. Store samples at –20°C in dark, anhydrous conditions to prevent dimerization or hydrolysis .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted bioactivity studies?

  • Methodological Answer :

  • Electrophilic substitution : Use directing groups (e.g., hydroxyl/methoxy) to control halogenation or sulfonation. For example, bromine in acetic acid selectively targets electron-rich positions .
  • Protection-deprotection strategies : Protect the hydroxyl group with acetyl or TMS ethers before introducing substituents at the 4- or 7-positions. Deprotect with K₂CO₃/MeOH .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids can introduce aryl groups at specific sites .

Q. What computational methods predict the binding affinity of this compound derivatives to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or serotonin receptors). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values to design optimized analogs .

Q. How can contradictory data on the biological activity of indanone derivatives be resolved?

  • Methodological Answer :

  • Assay standardization : Replicate studies under controlled conditions (e.g., cell line, incubation time). For example, discrepancies in cytotoxicity may arise from varying MTT assay protocols .
  • Metabolite profiling : Use LC-MS to identify active metabolites or degradation products that influence bioactivity .
  • Orthogonal validation : Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., pharmacophore mapping) data to confirm mechanisms .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent screening : Test polar (EtOH/H₂O) and non-polar (hexane/CHCl₃) solvent systems. Slow evaporation at 4°C enhances crystal growth .
  • Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize hydrogen-bonded networks .
  • Low-temperature data collection : Reduce thermal motion artifacts by collecting data at 100 K .

Q. Notes

  • References : Prioritized data from PubChem , EPA DSSTox , and peer-reviewed syntheses .
  • Contradictions : Resolve conflicting reactivity data via controlled replicate studies .
  • Ethical Compliance : Adhere to in vitro use guidelines; no in vivo applications without regulatory approval .

Properties

IUPAC Name

6-hydroxy-5-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10-4-6-2-3-8(11)7(6)5-9(10)12/h4-5,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUMSMHGLKFCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30283405
Record name 6-hydroxy-5-methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90843-62-2
Record name 90843-62-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-hydroxy-5-methoxy-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30283405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The 3-(4-Hydroxy-3-methoxy-phenyl)-propionic acid (2 g×10) was dissolved in methanesulfonic acid (10 ml×10) in microwave process vial (20 ml×10), the mixture was heated at 90° C. for 10 minutes under microwave irradiation. The mixture was poured into ice (500 g), and then stirred for 20 minutes. The precipitate was collected and dried to give 6-Hydroxy-5-methoxy-indan-1-one (15 g, 82.6%). LC-MS: m/e 179 (MH+)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of Example 63 (2.0 g, 12 mmol), iodomethane (1.9 mL, 30 mmol), and lithium carbonate (2.2 g, 30 mmol) in N,N-dimethylformamide (40 mL) was heated to 55° C. for 24 hours. The solution was concentrated under vacuum and was diluted with a 2% solution of hydrochloric acid in water. The precipitate was collected by filtration and was dried under high vacuum to provide the desired product. 1H NMR (500 MHz, CD3OD): δ 2.63 (t, J=6 Hz, 6H), 3.05 (t, J=6 Hz, 6H), 3.98 (s, 3H), 7.05 (s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Hydroxy-5-methoxy-1-indanone
6-Hydroxy-5-methoxy-1-indanone
6-Hydroxy-5-methoxy-1-indanone
6-Hydroxy-5-methoxy-1-indanone
6-Hydroxy-5-methoxy-1-indanone
6-Hydroxy-5-methoxy-1-indanone

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